molecular formula C11H14NNaO8S B12293408 Methocarbamol-O-sulfate-d5SodiumSalt

Methocarbamol-O-sulfate-d5SodiumSalt

Cat. No.: B12293408
M. Wt: 343.29 g/mol
InChI Key: FYHFYAQEVOZTLQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methocarbamol-O-sulfate-d5 sodium salt is a stable isotopically labeled derivative of Methocarbamol-O-sulfate sodium salt. It is primarily used in biochemical and proteomics research. The compound has a molecular formula of C11H9D5NNaO8S and a molecular weight of 348.32 .

Preparation Methods

The synthesis of Methocarbamol-O-sulfate-d5 sodium salt involves the deuteration of Methocarbamol-O-sulfate sodium saltThe specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Chemical Reactions Analysis

Methocarbamol-O-sulfate-d5 sodium salt, like its non-deuterated counterpart, can undergo various chemical reactions. These include:

Scientific Research Applications

Methocarbamol-O-sulfate-d5 sodium salt is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of Methocarbamol-O-sulfate-d5 sodium salt is similar to that of Methocarbamol. It acts as a central nervous system depressant and muscle relaxant. The compound works by blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal polysynaptic pathways. It does not act directly on the muscles but rather exerts its effects through the central nervous system .

Comparison with Similar Compounds

Methocarbamol-O-sulfate-d5 sodium salt can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H14NNaO8S

Molecular Weight

343.29 g/mol

IUPAC Name

sodium;[1-carbamoyloxy-3-(2-methoxyphenoxy)propan-2-yl] sulfate

InChI

InChI=1S/C11H15NO8S.Na/c1-17-9-4-2-3-5-10(9)18-6-8(7-19-11(12)13)20-21(14,15)16;/h2-5,8H,6-7H2,1H3,(H2,12,13)(H,14,15,16);/q;+1/p-1

InChI Key

FYHFYAQEVOZTLQ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.